molecular formula C12H6Br4O2 B569012 4'-OH-2,3',5',6-Tetrabromodiphenyl Ether CAS No. 1622183-96-3

4'-OH-2,3',5',6-Tetrabromodiphenyl Ether

Cat. No.: B569012
CAS No.: 1622183-96-3
M. Wt: 501.794
InChI Key: APAMXFBEBPWCIO-UHFFFAOYSA-N
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Description

4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether is a halogenated organic compound with the molecular formula C12H6Br4O2 and a molecular weight of 501.79 g/mol . It is a derivative of diphenyl ether, where four bromine atoms and one hydroxyl group are substituted on the aromatic rings. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether is typically synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions . The reaction is carried out in a solvent like chloroform or carbon tetrachloride, and the temperature is maintained at around 0-5°C to ensure selective bromination at the desired positions on the aromatic rings.

Industrial Production Methods

In an industrial setting, the production of 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether follows a similar bromination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a precursor for the synthesis of other brominated compounds and is used in studies related to halogenated organic chemistry.

    Biology: It is used in toxicological studies to understand the effects of brominated compounds on biological systems.

    Medicine: Research on its potential effects on human health, including its role as an endocrine disruptor.

    Industry: Utilized as a flame retardant in various materials, including plastics and textiles.

Mechanism of Action

The mechanism of action of 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether involves its interaction with biological molecules. It can bind to hormone receptors, such as estrogen receptors, and disrupt normal hormonal functions. This compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage . Additionally, it can interfere with enzyme activities, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether is compared with other similar compounds, such as:

The uniqueness of 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.

Properties

CAS No.

1622183-96-3

Molecular Formula

C12H6Br4O2

Molecular Weight

501.794

IUPAC Name

2,6-dibromo-4-(2,6-dibromophenoxy)phenol

InChI

InChI=1S/C12H6Br4O2/c13-7-2-1-3-8(14)12(7)18-6-4-9(15)11(17)10(16)5-6/h1-5,17H

InChI Key

APAMXFBEBPWCIO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)OC2=CC(=C(C(=C2)Br)O)Br)Br

Origin of Product

United States

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